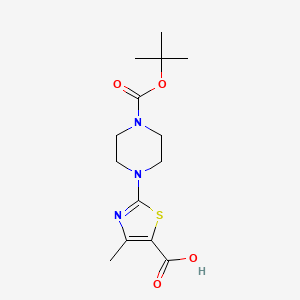

N-(3-hydroxy-3-phenylpropyl)pivalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of various amide compounds has been explored in the provided papers. For instance, the synthesis of N,N-dialkoxyamides was achieved from hydroxamic esters using phenyliodine(III)bis(trifluoroacetate) (PIFA), indicating a method to synthesize amides with strong inhibition of amide resonance . Another synthesis approach involved inert refluxing of pivaloyl isothiocyanate with 4-aminoacetophenone in dry acetone to produce N-((4-acetylphenyl)carbamothioyl)pivalamide . Additionally, the synthesis of N-(3-hydroxyphenyl) benzamide was performed by condensation of 3-hydroxyaniline with benzoyl chloride in an aqueous medium . These methods provide a foundation for the synthesis of N-(3-hydroxy-3-phenylpropyl)pivalamide, although the specific synthesis of this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of synthesized compounds has been characterized using various spectroscopic techniques. For example, the crystal structure of N-((4-acetylphenyl)carbamothioyl)pivalamide was determined using spectroscopic characterization and single crystal assays . The molecular characteristics were further explored through density functional theory studies (DFTs) . In another study, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was elucidated using single crystal X-ray diffraction . These studies highlight the importance of molecular structure analysis in understanding the properties and reactivity of amide compounds.

Chemical Reactions Analysis

The chemical reactivity and decomposition of amides have been investigated. N,N-dialkoxyamides were found to undergo thermal decomposition by homolysis to form free radicals rather than undergoing HERON rearrangements to esters . The chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with electrophiles were studied, leading to the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines . These findings contribute to the understanding of the chemical behavior of amide compounds under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of amide compounds have been a subject of research. The thermal stability of aromatic polyamides and polyimides based on N-phenyl-3,3-bis[4-(p-aminophenoxy)phenyl] phthalimidine was assessed, showing high thermal resistance . The biological examination of synthesized amides revealed enzyme inhibition activity, with N-((4-acetylphenyl)carbamothioyl)pivalamide showing significant inhibition against various enzymes . These studies demonstrate the diverse physical and chemical properties of amides, which can be tailored for specific applications.

Safety and Hazards

The safety information available indicates that N-(3-hydroxy-3-phenylpropyl)pivalamide may cause skin irritation and serious eye irritation . It may also cause an allergic skin reaction and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only in a well-ventilated area or with adequate respiratory protection .

特性

IUPAC Name |

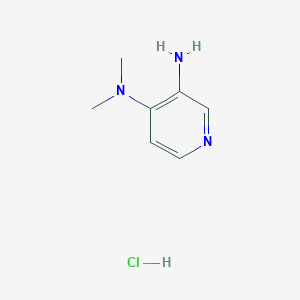

N-(3-hydroxy-3-phenylpropyl)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-14(2,3)13(17)15-10-9-12(16)11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMDFXCXAWYJTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCCC(C1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(methylsulfanyl)-N-[(1-phenylcyclobutyl)methyl]pyridine-3-carboxamide](/img/structure/B3004571.png)

![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B3004573.png)

![2-[2-(Bromomethyl)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/no-structure.png)

![N-[4-(piperidin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B3004576.png)

![4-methyl-5-{2-[(2-morpholinoethyl)amino]acetyl}-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B3004577.png)

![2,5-Dichloro-N-[1-(2-chloroacetyl)piperidin-4-yl]-N-prop-2-ynylbenzamide](/img/structure/B3004578.png)